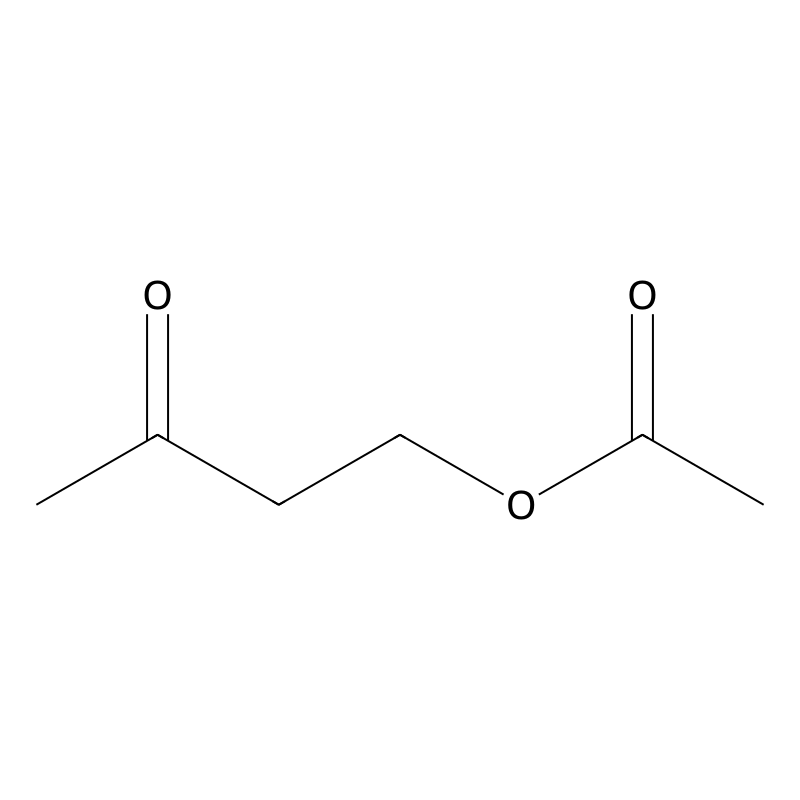3-Oxobutyl acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Synthesis
3-Oxobutyl acetate can be used as a reagent or intermediate in the synthesis of other chemical compounds
Material Science
Chromatography
It might be used as a standard or reference compound in chromatographic analyses.
Attractant for Pest Control
Pharmaceutical Industry
3-Oxobutyl acetate could potentially be used in the pharmaceutical industry as a precursor or intermediate in the synthesis of various drugs .
Food and Beverage Industry
Given its potential aromatic properties, it might be used as a flavoring agent or additive in the food and beverage industry .
Cosmetics and Personal Care Products
It could be used in the formulation of cosmetics and personal care products due to its potential aromatic and solvent properties .
Agriculture
A related compound, 4-(3-Oxobutyl)phenyl acetate, is used as an attractant for detection programs aimed at melon fly and other cuelure-responding Bactrocera fruit flies .
3-Oxobutyl acetate is an organic compound with the chemical formula C₆H₁₀O₃. It is classified as an acetate ester, specifically a derivative of butyl acetate, where a ketone group is substituted at the third position. This compound is characterized by its distinctive structure, which includes a butyl group and an oxo group, contributing to its unique chemical properties and potential applications in various fields.
- There is no current information available regarding a specific mechanism of action for 3-Oxobutyl acetate.
- Due to the lack of research on 3-Oxobutyl acetate, no specific safety information is available.
- However, as a general precaution, any unknown organic compound should be handled with care, assuming potential flammability and reactivity.
Future Research Directions
- Further research is needed to explore the potential applications of 3-Oxobutyl acetate.
- Studies could investigate its reactivity in various chemical processes, potential biological activity, or use as a building block for more complex molecules.
The biological activity of 3-oxobutyl acetate has been explored in various studies. It exhibits potential antibacterial and antifungal properties, making it a candidate for use in pharmaceuticals and agrochemicals. Research indicates that its structural features may contribute to its effectiveness against specific microbial strains, although further studies are necessary to fully understand its mechanisms of action and efficacy .
Several methods exist for synthesizing 3-oxobutyl acetate, including:
- Direct Acylation: Reacting 2-butanone with acetic acid or acetic anhydride in the presence of an acidic catalyst to produce 3-oxobutyl acetate directly.
- Transesterification: Utilizing butanol and acetic anhydride under controlled conditions to facilitate the exchange of ester groups.
- Oxidation Reactions: Oxidizing butanols or butyric acid derivatives to introduce the ketone functionality before esterification with acetic acid .
3-Oxobutyl acetate finds applications across various industries:
- Solvent: Due to its solvent properties, it is used in paints, coatings, and adhesives.
- Intermediate: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Flavoring Agent: In food chemistry, it is utilized as a flavoring agent due to its pleasant odor profile .
Interaction studies involving 3-oxobutyl acetate have primarily focused on its reactivity with biological molecules. For instance, research has shown that it may interact with coenzymes and other biomolecules, influencing metabolic pathways. Such interactions are crucial for understanding its potential therapeutic applications and safety profiles .
Several compounds share structural similarities with 3-oxobutyl acetate, including:
- Butyl acetate: An ester without the oxo group; used widely as a solvent.
- Ethyl acetate: Another common solvent; structurally similar but with a shorter carbon chain.
- Acetylacetone: A diketone that shares some reactivity patterns but has different functional groups.
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 3-Oxobutyl acetate | Acetate ester | Contains an oxo group at position 3 |
| Butyl acetate | Acetate ester | No oxo group; simpler structure |
| Ethyl acetate | Acetate ester | Shorter carbon chain |
| Acetylacetone | Diketone | Contains two carbonyl groups |
3-Oxobutyl acetate's unique positioning of the oxo group distinguishes it from these similar compounds, potentially imparting different chemical reactivity and biological activity .
XLogP3
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








